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Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate
immune system, playing a key role in the initiation of anti-pathogen and anti-tumor immunity.
Activation of STING by cyclic dinucleotides (CDNs) leads to the production of type | interferons
(IFNs) and other pro-inflammatory cytokines, which in turn promote the activation and
maturation of antigen-presenting cells (APCs) and enhance antigen-specific T cell and B cell
responses. However, the clinical translation of soluble STING agonists as vaccine adjuvants
has been hampered by their rapid degradation, poor cellular uptake, and systemic toxicity.

STING-targeting particles (STp) are nanoparticle-based delivery systems designed to
overcome these limitations. By encapsulating or conjugating STING agonists, STp can protect
the agonist from degradation, facilitate its delivery to the cytosol of APCs, and target its
distribution to lymph nodes where immune responses are initiated. This targeted delivery
enhances the adjuvant effect of STING agonists while minimizing systemic inflammation.
These application notes provide an overview of the use of STp in vaccine development, along
with detailed protocols for their evaluation.
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The use of STp as vaccine adjuvants has shown significant promise in preclinical models,
leading to enhanced humoral and cellular immune responses against a variety of antigens. The
following tables summarize quantitative data from representative studies, highlighting the
advantages of STp-based vaccine formulations compared to soluble STING agonists.
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Table 2: Enhanced In Vitro and In Vivo STING Activation by STp
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Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of STp-based
vaccines.

Protocol 1: In Vitro STING Activation Assay using a
Luciferase Reporter Cell Line

This protocol describes the measurement of STING pathway activation using a HEK293T cell
line that expresses a luciferase reporter gene under the control of an interferon-stimulated
response element (ISRE).

Materials:
o HEK293T-ISRE-luciferase reporter cells
o Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)

o STp formulations and corresponding soluble STING agonist
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Empty nanoparticles (as a control)

96-well white, clear-bottom cell culture plates

Luciferase assay reagent

Luminometer

Procedure:

Seed HEK293T-ISRE-luciferase reporter cells in a 96-well plate at a density of 3 x 1075
cells/mL and incubate overnight at 37°C, 5% CO2.[1]

Prepare serial dilutions of the STp formulation, soluble STING agonist, and empty
nanoparticles in complete DMEM.

Carefully remove the culture medium from the cells and add 100 pL of the prepared dilutions
to the respective wells.

Incubate the plate for 24 hours at 37°C, 5% COZ2.[1]

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

[1]
Measure the luminescence using a luminometer.

Calculate the fold induction of luciferase activity relative to the untreated control cells.

Protocol 2: In Vivo Immunization and Challenge Study in
Mice

This protocol outlines a general procedure for evaluating the protective efficacy of an STp-

adjuvanted vaccine in a mouse model.

Materials:

6-8 week old female BALB/c or C57BL/6 mice
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e STp-adjuvanted vaccine formulation

e Control formulations (e.g., antigen alone, antigen with soluble STING agonist)
» Syringes and needles (e.g., 27-30 gauge)

o Pathogen or tumor cells for challenge

» Calipers for tumor measurement (if applicable)

Procedure:

Randomize mice into treatment groups (n=5-10 per group).

e For the primary immunization, inject each mouse with 50-100 pL of the assigned vaccine
formulation via the desired route (e.g., intramuscular, subcutaneous).[9]

o Administer booster immunizations at 2-3 week intervals, following the same procedure.

o Two weeks after the final boost, challenge the mice with a lethal or sub-lethal dose of the
target pathogen or with tumor cells.

» Monitor the mice daily for signs of illness, weight loss, or tumor growth.
e Measure tumor volume with calipers every 2-3 days.[1]

e Record survival data and/or quantify pathogen load or tumor size at the end of the study.

Protocol 3: Quantification of Antigen-Specific Antibody
Titers by ELISA

This protocol describes the measurement of antigen-specific antibody levels in the serum of
immunized animals.

Materials:

¢ 96-well high-binding ELISA plates
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e Recombinant antigen

o Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
» Blocking buffer (e.g., PBS with 5% BSA or non-fat milk)

o Wash buffer (e.g., PBS with 0.05% Tween-20)

e Serum samples from immunized and control mice
 HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
e TMB substrate

o Stop solution (e.g., 2M H2S04)

e Microplate reader

Procedure:

o Coat the wells of a 96-well ELISA plate with 100 L of the recombinant antigen (1-5 pg/mL in
coating buffer) and incubate overnight at 4°C.[10]

e Wash the plate three times with wash buffer.

» Block the plate with 200 pL of blocking buffer for 1-2 hours at room temperature.[10]
e Wash the plate three times with wash buffer.

o Prepare serial dilutions of the serum samples in blocking buffer.

e Add 100 pL of the diluted serum to the wells and incubate for 2 hours at room temperature.
[11]

o Wash the plate three times with wash buffer.

e Add 100 pL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each
well and incubate for 1 hour at room temperature.[12]
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e Wash the plate five times with wash buffer.
e Add 100 pL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[13]
» Stop the reaction by adding 50 uL of stop solution.

o Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as
the reciprocal of the highest dilution that gives an absorbance value above a predetermined
cutoff (e.g., 2-3 times the background).

Protocol 4: Assessment of Antigen-Specific T Cell
Responses by ELISpot

This protocol describes the quantification of antigen-specific, cytokine-producing T cells from
the spleens of immunized mice.

Materials:

e ELISpot plates (e.g., PVDF-bottomed 96-well plates)

o Capture antibody for the cytokine of interest (e.g., anti-mouse IFN-y)
e Spleens from immunized and control mice

e Complete RPMI-1640 medium

» Antigenic peptide or recombinant protein

 Biotinylated detection antibody for the cytokine of interest

o Streptavidin-HRP

e Substrate for HRP (e.g., AEC or BCIP/NBT)

o ELISpot plate reader

Procedure:
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o Coat the ELISpot plate with the capture antibody overnight at 4°C.

e Wash and block the plate according to the manufacturer's instructions.
o Prepare single-cell suspensions from the spleens of immunized mice.
e Add 2-5 x 10”75 splenocytes to each well of the ELISpot plate.

» Stimulate the cells with the specific antigenic peptide (e.g., 10 pg/mL) or recombinant
protein. Include wells with no antigen (negative control) and a mitogen (e.g., Concanavalin A)
as a positive control.[14]

e Incubate the plate for 18-24 hours at 37°C, 5% CO2.

o Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room
temperature.

e Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
e Wash the plate and add the substrate to develop the spots.
o Stop the reaction by washing with water.

» Allow the plate to dry and count the spots using an ELISpot reader. The results are
expressed as the number of spot-forming units (SFU) per million cells.

Mandatory Visualization
Signaling Pathway Diagram
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Caption: The cGAS-STING signaling pathway activated by cytosolic DNA.

Experimental Workflow Diagram
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Caption: Experimental workflow for the development and evaluation of STp-based vaccines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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